molecular formula C18H13FN4O3S B2758508 N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide CAS No. 941992-16-1

N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Cat. No.: B2758508
CAS No.: 941992-16-1
M. Wt: 384.39
InChI Key: YMSYNHZIJFGZPK-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. This compound features a complex structure with multiple functional groups, including a fluoro-substituted nitrophenyl ring, a phenylpyridazinyl moiety, and a sulfanylacetamide linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Fluorination: Starting with a phenyl ring, nitration and fluorination reactions are carried out to introduce the nitro and fluoro groups, respectively.

    Formation of Pyridazinyl Moiety: The phenyl ring is then coupled with a pyridazine derivative under suitable conditions to form the phenylpyridazinyl structure.

    Sulfanylacetamide Linkage: Finally, the sulfanylacetamide linkage is introduced through a reaction between a thiol and an acetamide derivative.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
  • N-(4-fluoro-3-nitrophenyl)-2-(6-methylpyridazin-3-yl)sulfanylacetamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-14-7-6-13(10-16(14)23(25)26)20-17(24)11-27-18-9-8-15(21-22-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYNHZIJFGZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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